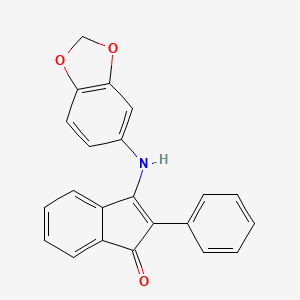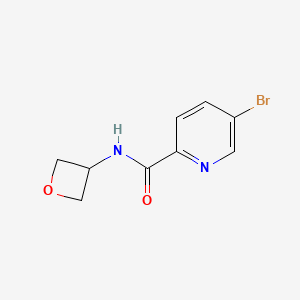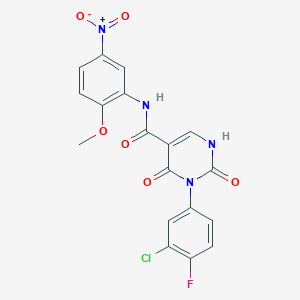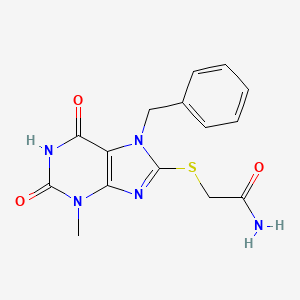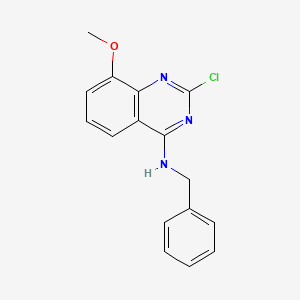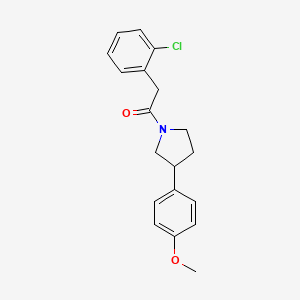
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic compound that belongs to the class of arylcyclohexylamines. It is commonly known as Methoxetamine (MXE) and is a dissociative anesthetic drug. It is structurally similar to ketamine and phencyclidine (PCP). Methoxetamine has been used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which is a key receptor involved in learning, memory, and synaptic plasticity.
Applications De Recherche Scientifique
Molecular Structure Analysis
The crystal and molecular structure analysis of related chlorophenyl and methoxyphenyl compounds provides insights into their geometric configurations and potential applications in designing materials with specific properties. For instance, Lakshminarayana et al. (2009) synthesized and characterized a compound similar in structure, focusing on its crystalline structure which could inform the development of materials with desired physical and chemical properties (Lakshminarayana et al., 2009).
Synthesis and Chemical Properties
Research on the synthesis and properties of heterocyclic compounds related to the query compound highlights the versatility of these molecules for various applications. Moskvina et al. (2015) detailed a synthesis approach leading to heterocyclization, resulting in compounds with potential application in medicinal chemistry and material science (Moskvina et al., 2015). This demonstrates the broad utility of such compounds in creating new materials and drugs.
Applications in Material Science
The study and development of novel materials often leverage the unique properties of heterocyclic compounds. For example, Ghelfi et al. (2003) explored the rearrangement of chlorinated pyrrolidin-2-ones, leading to the creation of 5-methoxylated 3-pyrrolin-2-ones, which are valuable for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). This illustrates the role such compounds can play in synthesizing new materials with applications in various industries.
Advanced Analytical and Synthesis Techniques
Research also extends into advanced synthesis techniques and the exploration of molecular docking, structural characterization, and the effects of substituents on the properties of synthesized compounds. Studies such as those by Lakshminarayana et al. (2018) and Ravula et al. (2016) provide insight into the synthesis processes, biological evaluation, and potential applications of novel compounds in the fields of pharmacology and materials science (Lakshminarayana et al., 2018); (Ravula et al., 2016).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-23-17-8-6-14(7-9-17)16-10-11-21(13-16)19(22)12-15-4-2-3-5-18(15)20/h2-9,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTRIAJPESVHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

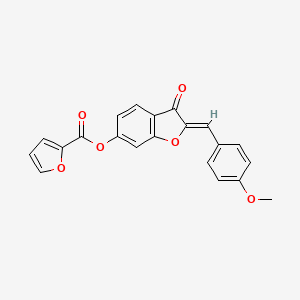
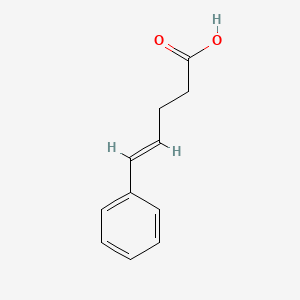
![Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2608769.png)
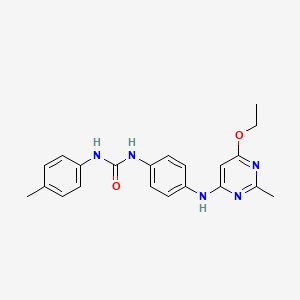
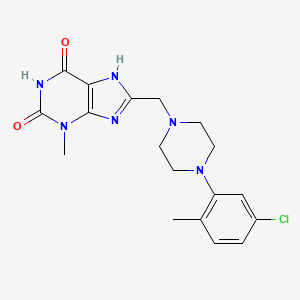
![Tert-butyl 2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2608772.png)
![4-[(diisobutylamino)sulfonyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2608774.png)
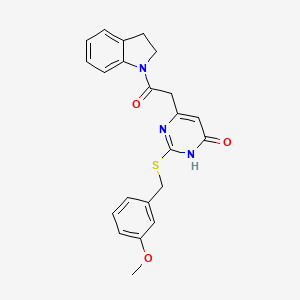
![4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2608778.png)
